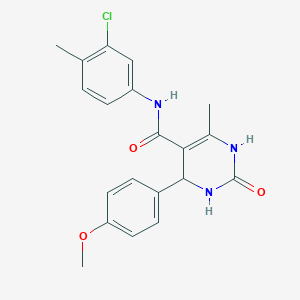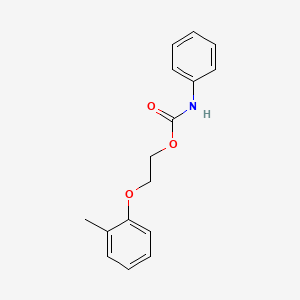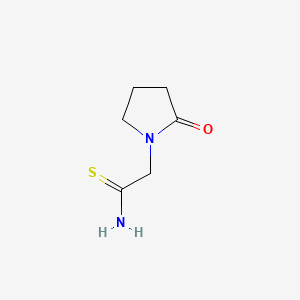![molecular formula C41H24N2O5 B5186904 5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that belongs to the class of isoindole-1,3(2H)-diones. It has been widely studied for its potential application in the field of organic electronics and optoelectronics. The compound exhibits excellent thermal and photochemical stability, making it a promising candidate for use in various electronic devices.
Mecanismo De Acción
The mechanism of action of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is not fully understood. However, it is believed that the compound acts as a charge transport material in electronic devices. The compound has a high electron affinity, which allows it to efficiently transport electrons in the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]'. However, some studies have suggested that the compound may exhibit antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential health benefits of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' in lab experiments include its excellent thermal and photochemical stability, high electron affinity, and potential for use in various electronic devices. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]'. One potential direction is to investigate its potential application in the field of organic photovoltaics. Another direction is to explore its use in the development of new electronic devices such as organic memory devices and organic lasers. Additionally, further research is needed to fully understand the mechanism of action and potential health benefits of this compound.
Métodos De Síntesis
The synthesis of '5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' can be achieved through a variety of methods, including Suzuki coupling reaction, Sonogashira coupling reaction, and Stille coupling reaction. Among these methods, the Suzuki coupling reaction is the most commonly used method for the synthesis of this compound. The reaction involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
'5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' has been extensively studied for its potential application in the field of organic electronics and optoelectronics. The compound exhibits excellent thermal and photochemical stability, making it a promising candidate for use in various electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Propiedades
IUPAC Name |
5-[1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H24N2O5/c44-37(27-19-21-31-33(23-27)40(47)42(38(31)45)35-17-9-7-15-29(35)25-11-3-1-4-12-25)28-20-22-32-34(24-28)41(48)43(39(32)46)36-18-10-8-16-30(36)26-13-5-2-6-14-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFBGBIJBVAFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-carbonylbis[2-(biphenyl-2-yl)-1H-isoindole-1,3(2H)-dione] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[(4-methoxyphenyl)amino]methylene}-4-phenyl-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile](/img/structure/B5186831.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5186835.png)
![1-(2,5-dimethoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186843.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5186845.png)

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5186875.png)
![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)

![1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5186907.png)
